6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: 1,3-dimethyl-1H-pyrazole, 2-fluorobenzaldehyde, and thiosemicarbazide.
Reaction Conditions: The reaction may be carried out in the presence of a catalyst such as acetic acid or under reflux conditions.
Cyclization: The intermediate products undergo cyclization to form the triazolothiadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling Up: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological targets.
Medicine
Medicinal applications may include its use as a lead compound for developing new drugs with antimicrobial, antifungal, or anticancer properties.
Industry
In the industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to inhibition or activation of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Compounds with similar triazolothiadiazole rings.
Pyrazole Derivatives: Compounds containing pyrazole rings.
Fluorophenyl Compounds: Compounds with fluorophenyl groups.
Uniqueness
The uniqueness of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C14H11FN6S |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
6-(1,3-dimethylpyrazol-4-yl)-3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H11FN6S/c1-8-10(7-20(2)18-8)13-19-21-12(16-17-14(21)22-13)9-5-3-4-6-11(9)15/h3-7H,1-2H3 |
InChI Key |
CLRCFYLMVMAZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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